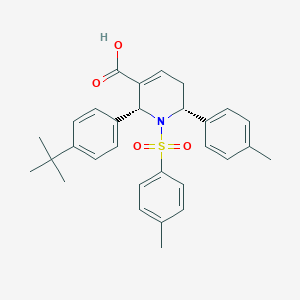
rel-(2R,6R)-2-(4-(tert-butyl)phenyl)-6-(p-tolyl)-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is recognized for its ability to inhibit the interaction between integrin αvβ3 and vitronectin, with an IC50 value of 2.74 nanomolar . Integrins are proteins that facilitate cell adhesion and signal transduction, playing a crucial role in various physiological and pathological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of P11 acetate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for integrin antagonists typically involve the use of solid-phase peptide synthesis or solution-phase synthesis, followed by chromatographic purification.
Industrial Production Methods
Industrial production of P11 acetate would likely involve large-scale synthesis using automated peptide synthesizers, ensuring high purity and yield. The process would include stringent quality control measures to ensure the consistency and efficacy of the final product.
化学反应分析
Types of Reactions
P11 acetate undergoes various chemical reactions, including:
Oxidation: P11 acetate can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within P11 acetate, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the P11 acetate molecule, potentially enhancing its efficacy or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
P11 acetate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study integrin-mediated cell adhesion and signaling pathways.
Biology: Investigated for its role in inhibiting cell proliferation and inducing cell death in endothelial cells.
Medicine: Explored as a potential therapeutic agent for diseases involving abnormal integrin activity, such as cancer and inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting integrin-related pathways.
作用机制
P11 acetate exerts its effects by binding to the integrin αvβ3, thereby preventing its interaction with vitronectin. This inhibition disrupts integrin-mediated signaling pathways, leading to reduced cell adhesion, migration, and proliferation. The compound also activates caspases and increases the expression of the tumor suppressor protein p53, inducing cell death in endothelial cells .
相似化合物的比较
Similar Compounds
Tirofiban hydrochloride monohydrate: Another integrin antagonist used to inhibit platelet aggregation.
Bestatin hydrochloride: An aminopeptidase inhibitor with integrin-modulating properties.
Lifitegrast: An integrin antagonist used to treat dry eye disease by inhibiting lymphocyte function-associated antigen 1.
Uniqueness of P11 Acetate
P11 acetate is unique due to its high specificity and potency in inhibiting the integrin αvβ3-vitronectin interaction. Its ability to induce cell death through caspase activation and p53 expression further distinguishes it from other integrin antagonists.
属性
分子式 |
C30H33NO4S |
|---|---|
分子量 |
503.7 g/mol |
IUPAC 名称 |
(2R,6R)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C30H33NO4S/c1-20-6-10-22(11-7-20)27-19-18-26(29(32)33)28(23-12-14-24(15-13-23)30(3,4)5)31(27)36(34,35)25-16-8-21(2)9-17-25/h6-18,27-28H,19H2,1-5H3,(H,32,33)/t27-,28-/m1/s1 |
InChI 键 |
KUBDPRSHRVANQQ-VSGBNLITSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@H]2CC=C([C@H](N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O |
规范 SMILES |
CC1=CC=C(C=C1)C2CC=C(C(N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B11932054.png)
![(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B11932061.png)
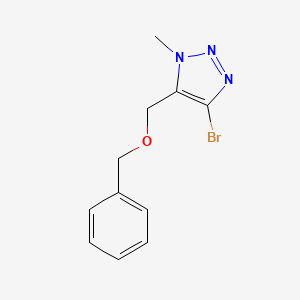
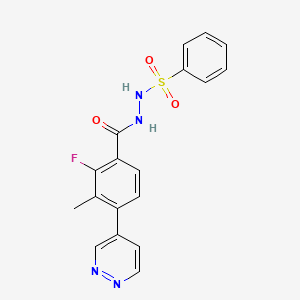
![3,4-Dihydroxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B11932072.png)
![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)

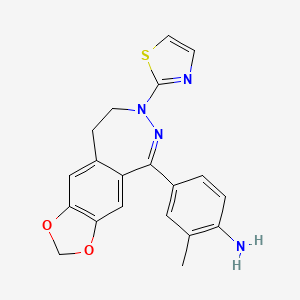


![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)
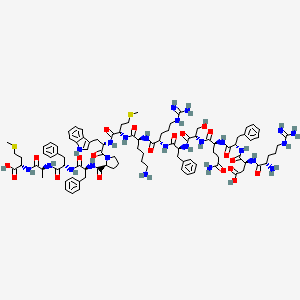
![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)
